Superior In Vivo Fungicidal Efficacy of a 5-Chloro-6-(difluoromethyl)pyrimidin-4-amine Derivative Against Southern Corn Rust Compared to Commercial Fungicides
A derivative synthesized using a difluoromethylpyrimidin-4-amine core (closely related to the target compound) demonstrated significantly superior fungicidal activity against Southern Corn Rust (Puccinia polysora) when compared directly to the commercial fungicides diflumetorim and propiconazole [1].
| Evidence Dimension | In vivo fungicidal activity (EC50, 50% effective concentration) |
|---|---|
| Target Compound Data | EC50 = 2.16 mg/L (for compound J, a 5-chloro-6-(difluoromethyl)-N-(2-(6-(3-(trifluoromethyl)phenoxy)pyridin-3-yl)ethyl)pyrimidin-4-amine derivative) |
| Comparator Or Baseline | Diflumetorim (EC50 = 53.26 mg/L) and Propiconazole (EC50 = 3.92 mg/L) |
| Quantified Difference | The lead compound was approximately 25-fold more potent than diflumetorim and 1.8-fold more potent than propiconazole. |
| Conditions | In vivo whole-plant assay against Southern Corn Rust (SCR). |
Why This Matters
For an agrochemical research program, this head-to-head data provides a quantifiable basis for selecting the difluoromethylpyrimidine scaffold over existing commercial agents to address known resistance issues and improve crop protection efficacy.
- [1] Guan, A., Wang, M., Chen, W., Yang, F., Yang, J., Zhao, Y., Li, Z., & Liu, C. (2017). Design, synthesis and antifungal activity of new substituted difluoromethylpyrimidinamine derivatives. Journal of Fluorine Chemistry, 201, 49-54. View Source
